Ecamsule (disodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ecamsule involves the reaction of camphor derivatives with terephthalaldehyde under controlled conditions. The process typically includes sulfonation to introduce sulfonic acid groups, which enhance the compound’s solubility and efficacy as a UVA filter .

Industrial Production Methods: Industrial production of ecamsule follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps to ensure the final product meets stringent quality standards required for cosmetic applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ecamsule primarily undergoes photochemical reactions due to its role as a UVA filter. Upon exposure to UV radiation, it undergoes reversible photoisomerization followed by photoexcitation. This process allows the compound to absorb UV radiation and release it as thermal energy, preventing the radiation from penetrating the skin .

Common Reagents and Conditions: The synthesis of ecamsule involves reagents such as camphor derivatives, terephthalaldehyde, and sulfonating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products Formed: The primary product formed from the synthesis of ecamsule is terephthalylidene dicamphor sulfonic acid. During its application as a UVA filter, the major reaction product is the thermally relaxed form of the compound after it has absorbed and released UV radiation .

Applications De Recherche Scientifique

Mécanisme D'action

Ecamsule exerts its effects by absorbing UVA radiation in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to UV radiation, ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as thermal energy, preventing the radiation from penetrating the skin. This mechanism helps protect the skin from UV-induced damage, including the formation of pyrimidine dimers and the onset of skin cancer .

Comparaison Avec Des Composés Similaires

Ecamsule is unique among UVA filters due to its high photostability and specific absorption range. Similar compounds include:

Avobenzone: Another UVA filter known for its broad-spectrum protection but less photostable compared to ecamsule.

Bemotrizinol: A broad-spectrum UV filter that provides protection against both UVA and UVB radiation.

Bisoctrizole: Known for its broad-spectrum protection and photostability, similar to ecamsule.

Oxybenzone: A UV filter that provides protection against UVB and some UVA radiation but is less photostable.

Ecamsule’s unique combination of photostability and specific UVA absorption makes it a valuable component in sunscreen formulations, offering reliable protection against harmful UV radiation .

Propriétés

IUPAC Name |

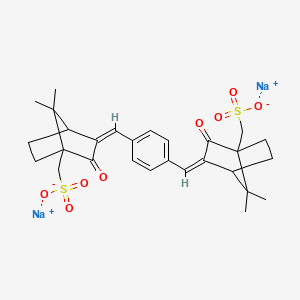

disodium;[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14-;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZNEHKRFLKURR-GNTLFSRWSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)[O-])/C1CC2)CS(=O)(=O)[O-])C.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Na2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.